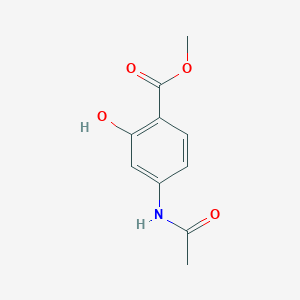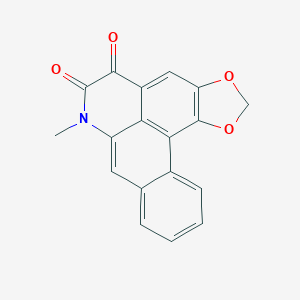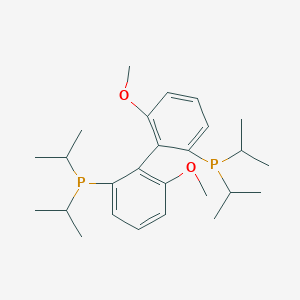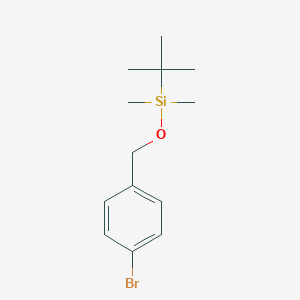
((4-溴苄基)氧基)(叔丁基)二甲基硅烷
概述
描述
((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound with the molecular formula C13H21BrOSi and a molecular weight of 301.3 g/mol . It is a colorless to almost colorless clear liquid at room temperature . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
科学研究应用
Chemistry: ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane is used as a protecting group for alcohols in organic synthesis. It helps in the selective protection and deprotection of hydroxyl groups during multi-step synthesis .
Biology: In biological research, this compound is used in the synthesis of silicon-based biomolecules . It aids in the development of silicon-containing drugs and biomaterials .
Medicine: The compound is explored for its potential in drug delivery systems . Its ability to form stable silicon-oxygen bonds makes it suitable for designing prodrugs and drug carriers .
Industry: In the industrial sector, ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane is used in the production of silicone polymers and resins . It is also employed in the manufacture of coatings and adhesives .
作用机制
Target of Action
This compound is a synthetic compound that features a bromobenzene core with a hydroxymethyl group and a tert-butyldimethylsilyl (TBDMS) protecting group attached to it .
Mode of Action
The presence of the bromobenzene core and the tert-butyldimethylsilyl (tbdms) protecting group suggests that it may be involved in various organic synthesis reactions .
Pharmacokinetics
The compound is a colorless oil , suggesting it may have lipophilic properties that could influence its
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromobenzyl alcohol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-Bromobenzyl alcohol+tert-butylchlorodimethylsilane→((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane+HCl
Industrial Production Methods: Industrial production methods for ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified using techniques such as distillation or chromatography .
化学反应分析
Types of Reactions: ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as or .
Oxidation Reactions: The compound can be oxidized to form corresponding or .
Reduction Reactions: The bromine atom can be reduced to form derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include or under mild conditions.
Oxidation Reactions: Reagents such as or are used.
Reduction Reactions: Reagents like or are employed.
Major Products Formed:
Substitution Reactions: Products include or .
Oxidation Reactions: Products include or .
Reduction Reactions: Products include derivatives.
相似化合物的比较
- (4-Bromobenzyl)trimethylsilane
- (4-Bromobenzyl)triethylsilane
- (4-Bromobenzyl)triisopropylsilane
Comparison: ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the tert-butyl group, which provides greater steric hindrance compared to trimethyl or triethyl groups. This enhances the stability of the protected alcohol and makes it more suitable for reactions requiring stringent conditions .
属性
IUPAC Name |
(4-bromophenyl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrOSi/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURCJXVOBHLREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446206 | |
| Record name | 4-bromobenzyloxy-tert-butyldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87736-74-1 | |
| Record name | 4-bromobenzyloxy-tert-butyldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
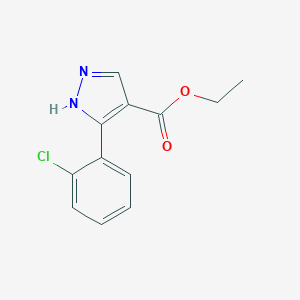

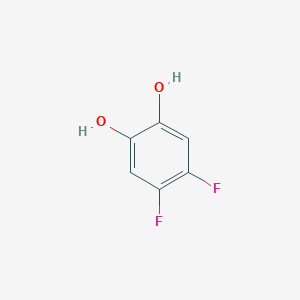
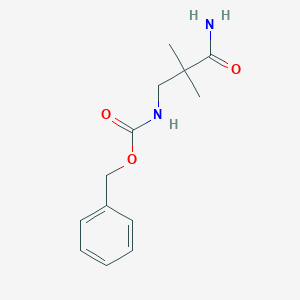
![(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B132598.png)
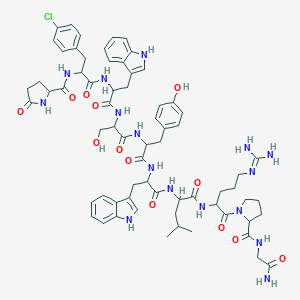
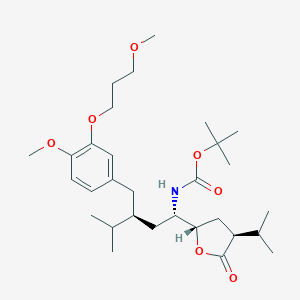
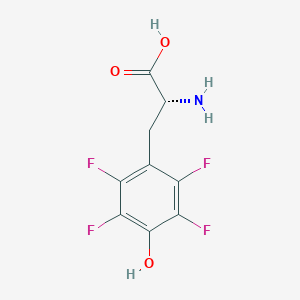
![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)
